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Introduction
Cp40, also known as AMY-101, is a potent third-generation compstatin analog that functions as

a peptidic inhibitor of the central complement component C3.[1][2][3] Its therapeutic potential in

a variety of complement-mediated diseases has driven significant interest in its structural and

functional characteristics.[4][5] Cp40 is a 14-amino acid cyclic peptide with a disulfide bridge

between Cys3 and Cys13.[6] The trifluoroacetate (TFA) salt is the common form of this peptide

due to the use of trifluoroacetic acid in the final stages of its synthesis and purification.[7][8]

This technical guide provides an in-depth overview of the structure elucidation of Cp40 TFA,

summarizing key quantitative data and detailing the experimental protocols used in its analysis.

I. Primary and Secondary Structure
The primary structure of Cp40 was determined through a combination of solid-phase peptide

synthesis and mass spectrometry. The sequence is as follows:

{D-Tyr}-Ile-Cys-Val-{Trp(Me)}-Gln-Asp-Trp-{Sar}-Ala-His-Arg-Cys-{N(Me)Ile}-NH2

A disulfide bridge connects the cysteine residues at positions 3 and 13, forming a cyclic

structure essential for its biological activity.

II. Quantitative Data Summary
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The structural elucidation of Cp40 has been accomplished through a combination of X-ray

crystallography, mass spectrometry, and, by extension from its analogs, nuclear magnetic

resonance (NMR) spectroscopy. The following tables summarize the key quantitative data

obtained from these techniques.

Table 1: X-ray Crystallography Data for Cp40 in Complex
with C3b

Parameter Value

PDB ID 7BAG[9]

Resolution 2.00 Å[9]

R-Value Work 0.194[9]

R-Value Free 0.225[9]

R-Value Observed 0.196[9]

Total Structure Weight 178.33 kDa[9]

Atom Count 13,417[9]

Modeled Residue Count 1,569[9]

Table 2: Mass Spectrometry Data for Cp40
Parameter Value

Molecular Formula C83H117N23O18S2[10]

Average Molecular Weight 1789.11 Da[10]

Monoisotopic Molecular Weight 1787.838836367 Da[10]

m/z (Triply charged state) 596.60[6]

m/z (Isotope-labeled, triply charged) 600.34[6]

Table 3: NMR Spectroscopy Data
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A complete, publicly available set of assigned NMR chemical shifts and coupling constants for

Cp40 has not been identified in the reviewed literature. However, studies on compstatin and its

analogs indicate that the solution structure is characterized by a type I β-turn and a

hydrophobic cluster, which are crucial for its interaction with C3.[11][12][13]

III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) and
Purification of Cp40 TFA
The synthesis of Cp40 is achieved through Fmoc-based solid-phase peptide synthesis.[10][14]

Protocol:

Resin Preparation: A suitable resin, such as a Rink amide resin, is swelled in a non-polar

solvent like dichloromethane (DCM) and then washed with dimethylformamide (DMF).

Amino Acid Coupling: The C-terminal amino acid, Fmoc-N(Me)Ile-OH, is activated using a

coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine

(DIEA) and coupled to the resin.

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20%

piperidine in DMF.

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the

sequence.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting

groups are removed using a cleavage cocktail, typically containing a high concentration of

trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-

ethanedithiol (EDT) to prevent side reactions.[7]

Cyclization: The linear peptide is cyclized in a dilute solution to favor intramolecular disulfide

bond formation. This can be achieved through air oxidation or by using an oxidizing agent.

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient
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containing 0.1% TFA.[6]

Lyophilization: The purified fractions containing the peptide are pooled and lyophilized to

obtain the final Cp40 TFA product.

B. Mass Spectrometry
Ultra-high performance liquid chromatography-electrospray ionization-mass spectrometry

(UPLC-ESI-MS) is employed for the characterization and quantification of Cp40.[6]

Protocol:

Sample Preparation: Plasma samples containing Cp40 are subjected to solid-phase

extraction (SPE) for purification and concentration.

Chromatography: The extracted peptide is separated on a C18 UPLC column using a

gradient of acetonitrile in water with 0.1% formic acid.

Mass Spectrometry: The eluent from the UPLC is introduced into an electrospray ionization

source coupled to a mass spectrometer. Data is acquired in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) of the peptide is determined. For

quantification, the peak area of the triply charged ion of Cp40 (m/z 596.60) is typically

compared to that of an isotope-labeled internal standard.[6]

C. X-ray Crystallography
The three-dimensional structure of Cp40 in complex with its target, C3b, was determined by X-

ray crystallography.[15]

Protocol:

Protein and Peptide Preparation: Human C3b and synthetic Cp40 are purified to high

homogeneity.

Complex Formation: C3b and Cp40 are mixed in a stoichiometric ratio to form the complex.
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Crystallization: The C3b-Cp40 complex is crystallized using vapor diffusion techniques. This

involves screening a wide range of precipitants, buffers, and additives to find conditions that

yield diffraction-quality crystals.

Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at

a synchrotron source. Diffraction data are collected as the crystal is rotated.[16][17]

Structure Determination: The diffraction pattern is used to determine the electron density

map of the complex. The structure is solved using molecular replacement, using a known

structure of C3b as a search model.

Model Building and Refinement: The peptide and any conformational changes in C3b are

built into the electron density map, and the entire structure is refined to obtain the final

atomic coordinates.[9]

D. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Cp40 is not readily available, the general protocol for determining

the solution structure of a similar peptide would involve the following steps:

Protocol:

Sample Preparation: A concentrated solution of Cp40 TFA is prepared in a suitable buffer,

typically in H2O/D2O (9:1) to allow for the observation of amide protons.

Data Acquisition: A series of 2D NMR experiments are performed, including TOCSY (Total

Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear

Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the peptide sequence.

Structure Calculation: The distance restraints derived from NOESY data, along with dihedral

angle restraints from coupling constants, are used in molecular dynamics simulations to

calculate an ensemble of structures consistent with the experimental data.
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Structure Validation: The final ensemble of structures is validated for its agreement with the

experimental data and for its stereochemical quality.

IV. Visualizations
Signaling Pathway: Complement Cascade Inhibition by
Cp40
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Caption: Inhibition of the complement cascade by Cp40.
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Experimental Workflow: Solid-Phase Peptide Synthesis
of Cp40

Start: Resin Swelling
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Caption: Workflow for the synthesis and purification of Cp40 TFA.
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Logical Relationship: Structure Elucidation Techniques
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Caption: Relationship of techniques to structural information.
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V. Conclusion
The structure of Cp40 TFA has been rigorously characterized through a combination of

advanced analytical techniques. Its primary sequence and cyclic nature have been confirmed

by synthesis and mass spectrometry, while high-resolution X-ray crystallography has provided

a detailed three-dimensional view of its interaction with its biological target. While a complete

public NMR dataset for Cp40 is not available, studies on closely related analogs have provided

valuable insights into its solution conformation. The methodologies outlined in this guide

represent the standard for the comprehensive structural elucidation of complex synthetic

peptides intended for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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